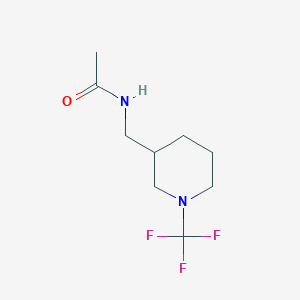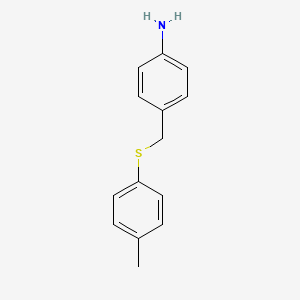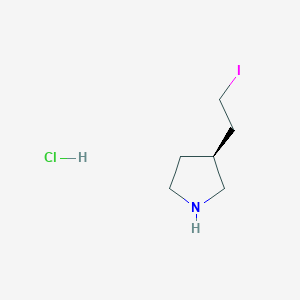
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the iodoethyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-iodoethyl)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with an iodoethylating agent under controlled conditions. One common method is the nucleophilic substitution reaction where (S)-pyrrolidine reacts with 2-iodoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include ethyl derivatives or other reduced forms.
Scientific Research Applications
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-iodoethyl)pyrrolidine hydrochloride involves its interaction with various molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic five-membered nitrogen-containing heterocycle.
2-Iodoethylamine: Contains an iodoethyl group attached to an amine.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Uniqueness
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride is unique due to the presence of both the pyrrolidine ring and the iodoethyl group
Properties
Molecular Formula |
C6H13ClIN |
|---|---|
Molecular Weight |
261.53 g/mol |
IUPAC Name |
(3S)-3-(2-iodoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12IN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
SMVLZAHHOCMJHT-FYZOBXCZSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CCI.Cl |
Canonical SMILES |
C1CNCC1CCI.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


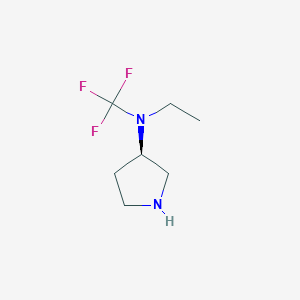
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
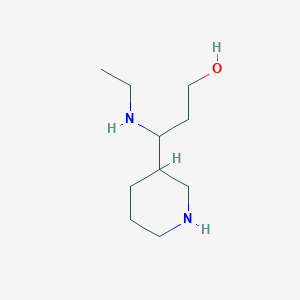
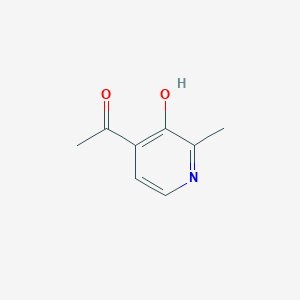
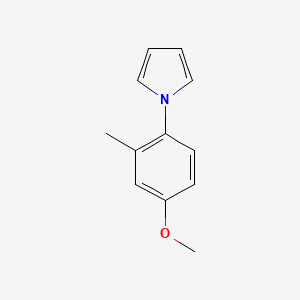

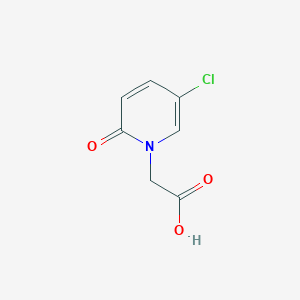
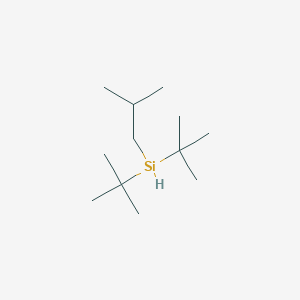

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
